

Ecotoxicity Testing of Anionic Surfactants: Application Notes and Protocols

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Introduction

Anionic surfactants are a class of amphiphilic compounds widely used in detergents, personal care products, and various industrial applications. Due to their widespread use, they are frequently released into the environment through wastewater.[1][2][3] Anionic surfactants can exert toxic effects on a variety of aquatic and terrestrial organisms by disrupting cell membranes and inhibiting enzymatic activities.[2][3] Therefore, robust ecotoxicity testing is crucial to assess their environmental risk and ensure the development of safer alternatives.

This document provides detailed application notes and standardized protocols for the ecotoxicity testing of anionic surfactants, focusing on methods established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Ecotoxicity Testing Protocols

Acute and chronic toxicity tests on aquatic organisms are fundamental for assessing the environmental impact of anionic surfactants. The following protocols are based on internationally recognized OECD guidelines.

Acute Toxicity Testing

1. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

Methodological & Application





This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[4][5][6][7][8]

Experimental Protocol:

- Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).[7]
- Test Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the anionic surfactant for a period of 72 hours.[4][5]
- Test Conditions:
 - Temperature: 21-24°C.
 - · Lighting: Continuous, uniform illumination.
 - pH: Maintained between 6.0 and 9.0.
 - o Culture Medium: A suitable nutrient-rich medium, such as OECD Test Guideline medium.

Procedure:

- Prepare a series of test solutions with at least five different concentrations of the anionic surfactant in a geometric series.[4]
- Inoculate the test solutions and control (medium without the test substance) with a low density of exponentially growing algal or cyanobacterial cells.
- Incubate the cultures under the specified conditions for 72 hours.
- Measure the algal biomass at the start of the test and at 24, 48, and 72 hours. Biomass can be determined by cell counts, chlorophyll fluorescence, or spectrophotometric absorbance.[8]
- Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From this, the EC50 (the concentration causing 50% inhibition of growth) is



calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[7]

2. Daphnia sp., Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[9][10][11][12][13]

Experimental Protocol:

- Test Organism: Young Daphnia magna (less than 24 hours old).[9][10]
- Test Principle: Daphnids are exposed to a range of concentrations of the anionic surfactant for 48 hours.[9][10][12]
- Test Conditions:
 - Temperature: 18-22°C.
 - Photoperiod: 16 hours light / 8 hours dark.
 - Test Medium: Reconstituted water (e.g., ISO medium).
- Procedure:
 - Prepare a series of test solutions with at least five concentrations of the anionic surfactant.
 - Place a group of daphnids (e.g., 20 daphnids divided into four replicates of five) in each test solution and a control.[12]
 - Observe the daphnids at 24 and 48 hours for immobilisation, which is defined as the inability to swim within 15 seconds after gentle agitation.[9][13]
- Endpoint: The primary endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours. The NOEC and LOEC can also be determined.[9]
- 3. Fish, Acute Toxicity Test (OECD 203)



This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[2][14][15][16]

Experimental Protocol:

- Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss),
 Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).[16]
- Test Principle: Fish are exposed to a range of concentrations of the anionic surfactant in a static, semi-static, or flow-through system for 96 hours.[14][16]
- Test Conditions:
 - Temperature: Species-specific (e.g., 12-18°C for Rainbow trout).
 - Photoperiod: 12-16 hours light.
 - Water: Dechlorinated tap water or reconstituted water with adequate oxygenation.
- Procedure:
 - Acclimate the fish to the test conditions.
 - Prepare at least five test concentrations in a geometric series.
 - Expose a group of fish (e.g., 7-10 fish per concentration) to each test solution and a control.
 - Record mortalities at 24, 48, 72, and 96 hours.[14][15]
- Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the fish after 96 hours.[15]

Chronic Toxicity Testing

1. Daphnia magna Reproduction Test (OECD 211)

This test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[3][17][18][19][20]



Experimental Protocol:

- Test Organism: Young female Daphnia magna (less than 24 hours old).[3][17]
- Test Principle: Individual daphnids are exposed to a range of concentrations of the anionic surfactant for 21 days, and the total number of living offspring produced is recorded.[17][19]
- Test Conditions:
 - Temperature: 18-22°C.
 - Photoperiod: 16 hours light / 8 hours dark.
 - Test Medium: Reconstituted water, renewed regularly (semi-static or flow-through).
 - Feeding: Daphnids are fed daily with a suitable food source (e.g., algae).

Procedure:

- Individually place young female daphnids in test chambers containing the test solutions and a control.
- Renew the test solutions and feed the daphnids regularly throughout the 21-day exposure period.
- Count and remove the offspring produced by each female daily.
- Endpoint: The primary endpoint is the reproductive output (total number of live offspring per parent animal). From this, the EC50 (concentration causing a 50% reduction in reproduction) and the NOEC/LOEC are determined.[17]

Terrestrial Ecotoxicity Testing Protocols

The ecotoxicity of anionic surfactants in the terrestrial environment is also a concern, particularly due to the application of sewage sludge to land.[21]

1. Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208)

Methodological & Application





This guideline is designed to assess the effects of substances on the emergence and early growth of terrestrial plants.[1][22][23][24][25]

Experimental Protocol:

- Test Organism: A selection of at least three plant species is recommended, including both monocotyledonous and dicotyledonous plants (e.g., barley, cucumber, and radish).[23]
- Test Principle: Seeds are planted in soil treated with a range of concentrations of the anionic surfactant. The effects on seedling emergence and growth are observed over a period of 14 to 21 days after 50% emergence in the control group.[23][24]
- Test Conditions:
 - Soil Type: Natural soil or a defined artificial soil.
 - Temperature: 22 ± 10°C.[1]
 - Lighting: Minimum 16 hours of light per day.[1]
 - Watering: Maintained at a specific moisture content.

Procedure:

- The anionic surfactant is thoroughly mixed with the soil. For water-soluble surfactants, it is dissolved in water before mixing. For poorly soluble surfactants, it can be mixed with sand as a carrier.[24]
- The treated soil is placed in pots.
- A specified number of seeds of each plant species are sown in the pots.
- The number of emerged seedlings is recorded.
- At the end of the test, shoot height and shoot dry weight are measured.
- Endpoint: The endpoints include seedling emergence, shoot height, and shoot dry weight.
 The EC50 for these parameters and the NOEC/LOEC are determined.



2. Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217)

These tests evaluate the long-term effects of substances on the activity of soil microorganisms by measuring nitrogen and carbon transformation rates.

Experimental Protocol:

 Test Principle: Soil samples are treated with the anionic surfactant and incubated under controlled conditions. The rates of nitrification (for nitrogen transformation) or glucoseinduced respiration (for carbon transformation) are measured over a period of 28 days or more.

Procedure:

- Fresh soil is sieved and pre-incubated.
- The anionic surfactant is applied to the soil samples.
- For the nitrogen transformation test, an ammonium source is added, and the concentrations of ammonium and nitrate are measured at intervals.
- For the carbon transformation test, glucose is added, and the rate of CO2 evolution is measured.
- Endpoint: The rate of nitrogen or carbon transformation in the treated soil is compared to that
 in a control. The results are expressed as the percentage inhibition of the transformation
 process.

Data Presentation

The following tables summarize ecotoxicity data for common anionic surfactants.

Table 1: Acute Aquatic Toxicity of Anionic Surfactants



| Anionic Surfactant | Test Organism | Endpoint | Value (mg/L) | Reference |
|---|---------------|--------------------------------|--------------|-----------|
| Linear Alkylbenzene Sulfonates (LAS) | | | | |
| Daphnia magna | 48h EC50 | 0.68 - 27.6 | [26] | _ |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.5 - 5.0 | | |
| Nannochloropsis oculata (microalgae) | 72h EC50 | 3.05 | [27] | |
| Lates calcarifer (white snapper) | 96h LC50 | 1.58 | [28] | _ |
| Daphnia similis | 48h EC50 | < 9% of a stock solution | [29] | _ |
| Hyalella azteca | EC50 | 0.91 | [29] | |
| Danio rerio | EC50 | 6.6 | [29] | |
| Alcohol Sulfates (AS) | | | | |
| Daphnia magna | 48h EC50 | 1.1 - 10.2 | _ | |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 1.0 - 10.0 | | |
| Alcohol Ethoxysulfates (AES) | | | _ | |
| Ceriodaphnia dubia | 48h LC50 | Varies with alkyl chain and | [30] | |



| Pimephales promelas (Fathead Minnow) Pimephales 96h LC50 0.8 - 23 |
|---|
| |

Table 2: Chronic Aquatic Toxicity of Anionic Surfactants

| Anionic Surfactant | Test Organism | Endpoint | Value (mg/L) | Reference |
|--|---------------|--|--------------|-----------|
| Linear Alkylbenzene Sulfonates (LAS) | | | | |
| Daphnia magna (Reproduction) | 21d NOEC | 0.23 - 1.18 | | |
| Pimephales promelas (Early Life Stage) | 28d NOEC | 0.18 - 0.96 | | |
| Model Stream Ecosystems | NOEC | 0.268 - 5.72 | [31] | |
| Alcohol Sulfates (AS) | | | | _ |
| Ceriodaphnia dubia (Reproduction) | 7d NOEC | 0.07 - 1.1 | | |
| Alcohol Ethoxysulfates (AES) | | | | |
| Ceriodaphnia dubia (Reproduction) | 7d NOEC | Varies with alkyl chain and ethoxylate units | [30] | |



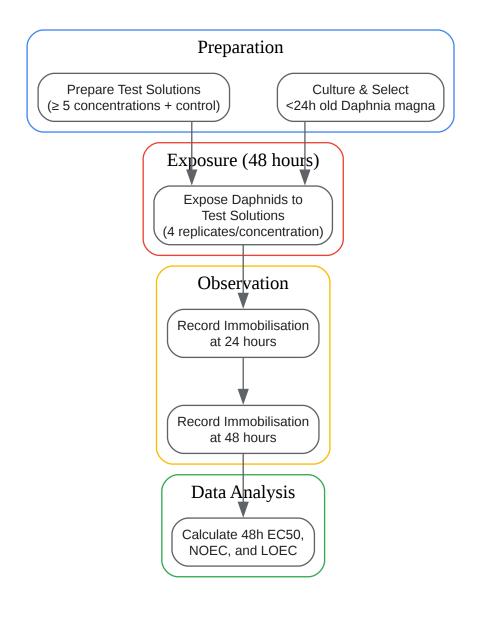
Table 3: Terrestrial Ecotoxicity of Anionic Surfactants

| Anionic Surfactant | Test Organism | Endpoint | Value (mg/kg soil) | Reference |
|--|----------------------|----------|-----------------------|-----------|
| Linear Alkylbenzene Sulfonates (LAS) | | | | |
| Lactuca sativa (Lettuce) | 14d EC50 (Growth) | 50 - 200 | | |
| Eisenia fetida (Earthworm) | 14d LC50 | > 1000 | | |
| Soil Microorganisms (Nitrification) | 28d EC10 | 10 - 50 | _ | |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for key ecotoxicity tests.

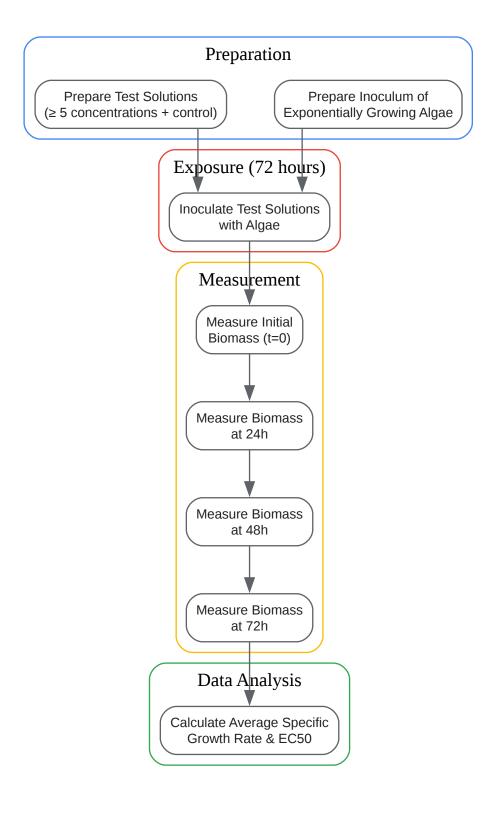




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Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

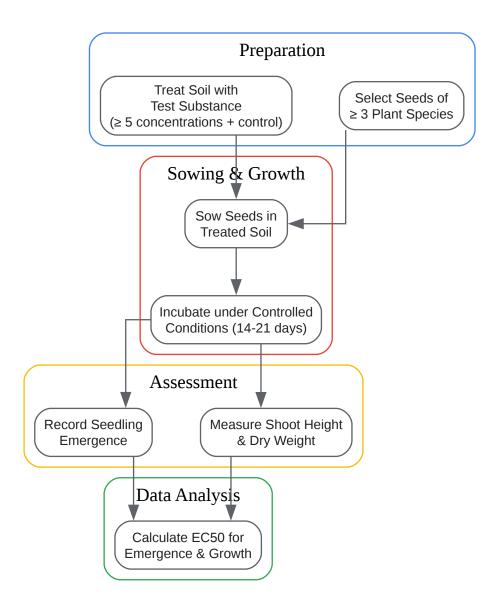




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Caption: Workflow for OECD 201 Algal Growth Inhibition Test.





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Caption: Workflow for OECD 208 Terrestrial Plant Test.

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